

Application Notes and Protocols for Creating MTvkPABC-P5-Based Antibody-Drug Conjugates

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Compound of Interest

Compound Name: MTvkPABC-P5

Cat. No.: B15609977

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of antibody-drug conjugates (ADCs) utilizing the **MTvkPABC-P5** platform. This platform combines a specific linker-payload entity with an advanced cysteine-selective conjugation technology to produce homogeneous and stable ADCs.

The MTvkPABC linker is a cleavable linker system designed for controlled release of the cytotoxic payload within the target cell. It incorporates a peptide sequence (represented here by "MTvk," akin to the well-established valine-citrulline or "vc" motif) that is susceptible to cleavage by lysosomal proteases, such as Cathepsin B.^{[1][2]} This is connected to a p-aminobenzyloxycarbonyl (PABC) self-immolative spacer, which ensures the efficient release of the unmodified payload upon peptide cleavage.^{[3][4]} The payload itself is a potent cytotoxic agent, in this context a tubulin inhibitor, designed to induce cell cycle arrest and apoptosis.^{[5][6]}^[7]

The "P5" refers to a next-generation cysteine-selective conjugation technology developed by Tubulis.^{[8][9][10][11]} This technology utilizes ethynylphosphoramidates for the stable and site-specific conjugation of the linker-payload to engineered or accessible cysteine residues on the monoclonal antibody (mAb).^{[8][12]} A key advantage of the P5 technology is its ability to generate highly homogeneous ADCs with a precise drug-to-antibody ratio (DAR), often

achieving a DAR of 8, while maintaining favorable biophysical properties and enhanced stability compared to traditional maleimide-based conjugations.[\[13\]](#)[\[14\]](#)

Data Presentation

The following tables summarize representative quantitative data for a model **MTvkPABC-P5** ADC, for illustrative purposes. Actual results will vary depending on the specific antibody, payload, and experimental conditions.

Table 1: Physicochemical and In Vitro Characterization of a Model **MTvkPABC-P5** ADC

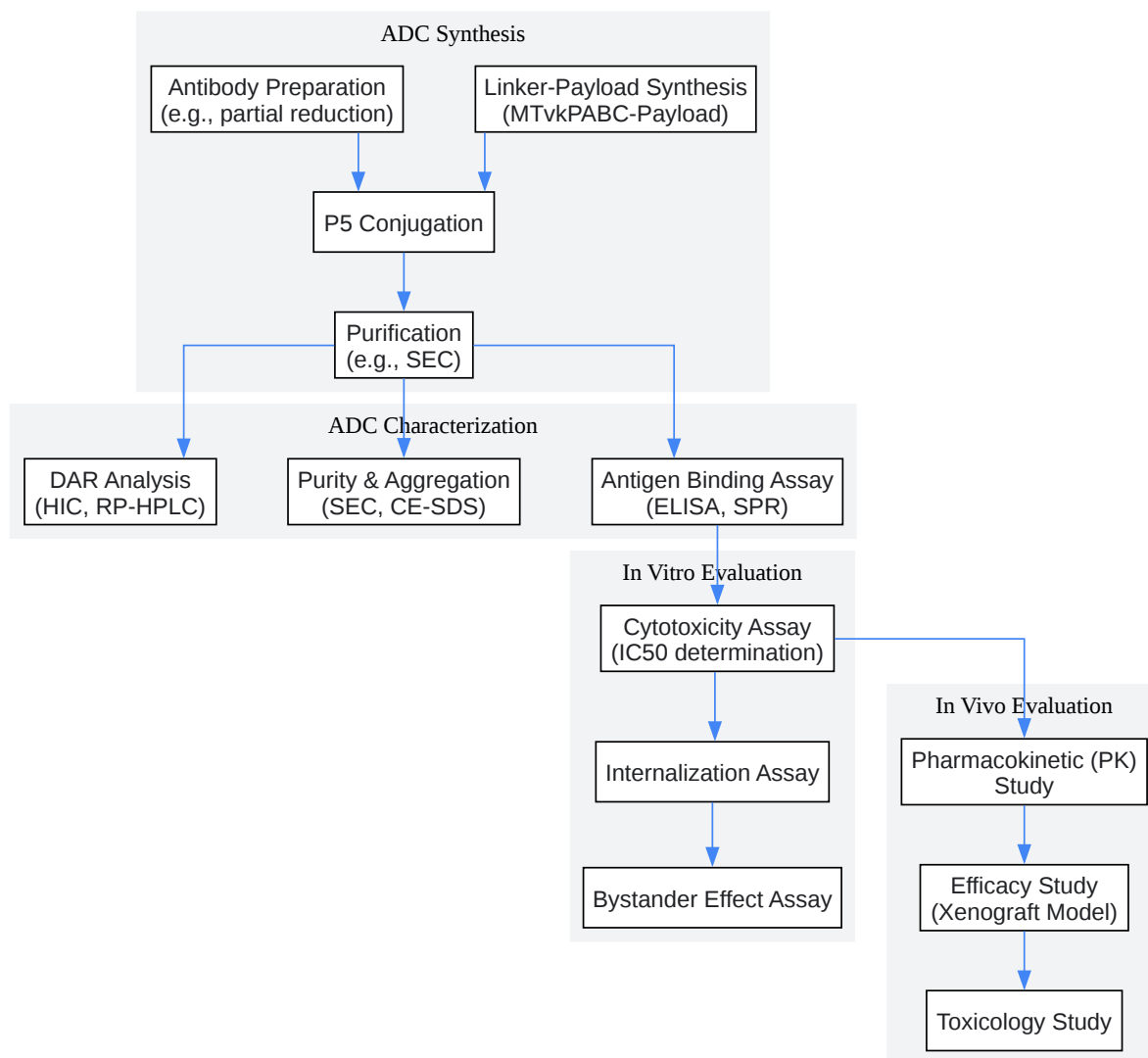
Parameter	Method	Result	Reference
Average Drug-to-Antibody Ratio (DAR)	Hydrophobic Interaction Chromatography (HIC)	7.8	[9] [13]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)	7.9	[15]	
Monomer Purity	Size Exclusion Chromatography (SEC)	>98%	[16] [17]
In Vitro Cytotoxicity (IC50)	MTT Assay (Antigen-Positive Cell Line)	0.5 nM	[18] [19] [20] [21]
MTT Assay (Antigen-Negative Cell Line)	>1000 nM	[19] [22]	
Plasma Stability (% Intact ADC after 72h)	LC-MS/MS	>95%	[8] [16]

Table 2: In Vivo Efficacy of a Model **MTvkPABC-P5** ADC in a Xenograft Model

Animal Model	Treatment Group	Dose	Tumor Growth Inhibition (TGI)	Reference
Nude mice with antigen-positive tumor xenografts	Vehicle Control	-	0%	[1]
Non-targeting ADC	3 mg/kg	<10%	[1]	
MTvkPABC-P5 ADC	1 mg/kg	75%	[8]	
MTvkPABC-P5 ADC	3 mg/kg	>95% (tumor regression)	[8]	

Visualizations

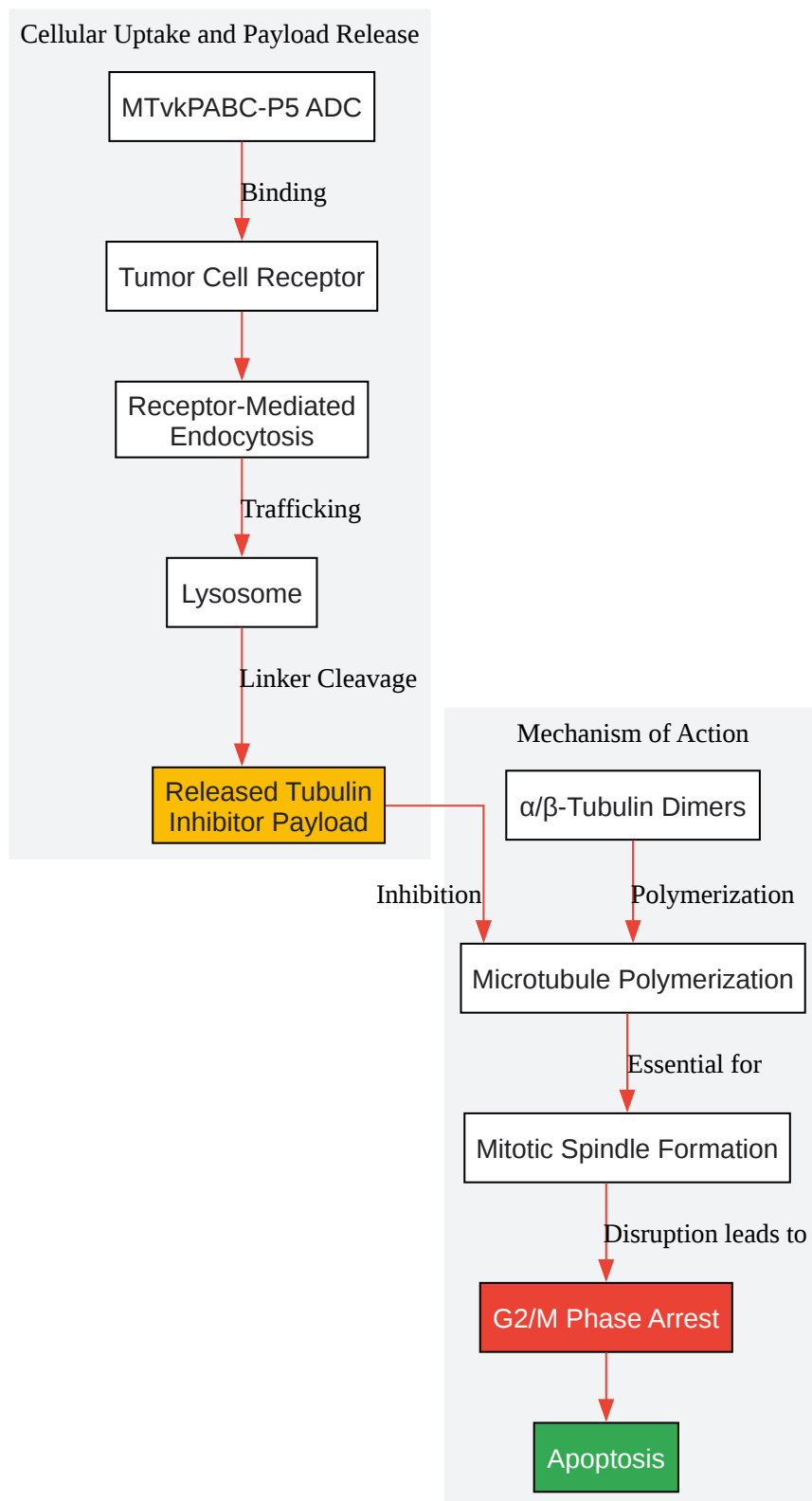
Experimental Workflow



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Caption: Experimental workflow for the creation and evaluation of **MTvkPABC-P5** ADCs.

Signaling Pathway: Tubulin Inhibition and Cell Cycle Arrest



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Caption: Signaling pathway of a tubulin inhibitor payload released from an ADC.

Experimental Protocols

Protocol for P5 Conjugation of MTvkPABC-Payload to a Monoclonal Antibody

This protocol describes a representative procedure for conjugating a pre-synthesized MTvkPABC-tubulin inhibitor linker-payload to an antibody with accessible cysteine residues.

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
- MTvkPABC-payload with a P5 reactive moiety
- Reducing agent (e.g., TCEP, DTT)
- Quenching reagent (e.g., N-acetylcysteine)
- Reaction buffer (e.g., phosphate buffer with EDTA)
- Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

- Antibody Reduction (Partial):
 1. Prepare the mAb at a concentration of 5-10 mg/mL in reaction buffer.
 2. Add a 2-4 molar excess of TCEP to the mAb solution to partially reduce the interchain disulfide bonds.[\[23\]](#)[\[24\]](#)
 3. Incubate the reaction at 37°C for 1-2 hours with gentle agitation.
 4. Remove the excess reducing agent by buffer exchange into the reaction buffer.

- P5 Conjugation:
 1. Immediately after reduction, add the **MTvkPABC-P5** linker-payload to the reduced mAb solution. A molar excess of 1.5-2.0 equivalents of linker-payload per free thiol is recommended.
 2. The reaction is typically performed at room temperature for 2-4 hours or at 4°C overnight. [\[12\]](#)[\[25\]](#) The optimal conditions should be determined empirically.
 3. Gently mix the reaction mixture during incubation.
- Quenching:
 1. Add a 5-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted P5 moieties.
 2. Incubate for 30 minutes at room temperature.
- Purification:
 1. Purify the resulting ADC using a pre-equilibrated SEC column to remove unreacted linker-payload, quenching reagent, and any aggregates.
 2. Collect the fractions corresponding to the monomeric ADC.
 3. Pool the relevant fractions and concentrate to the desired concentration.
 4. The final ADC should be stored at 2-8°C or frozen at -80°C for long-term storage.

Protocol for ADC Characterization

a) Determination of Drug-to-Antibody Ratio (DAR) by HIC

Materials:

- Hydrophobic Interaction Chromatography (HIC) column
- HIC mobile phase A (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0)

- HIC mobile phase B (e.g., 20 mM sodium phosphate, 20% isopropanol, pH 7.0)
- HPLC system with a UV detector

Procedure:

- Inject 20-50 µg of the purified ADC onto the HIC column.
- Elute the ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of mobile phase B).
- Monitor the elution profile at 280 nm.
- The different DAR species will separate based on their hydrophobicity, with higher DAR species eluting later.
- Calculate the average DAR by integrating the peak areas of the different species and weighting them by their respective DAR values.[\[15\]](#)

b) Analysis of Purity and Aggregation by SEC

Materials:

- Size Exclusion Chromatography (SEC) column
- SEC mobile phase (e.g., PBS, pH 7.4)
- HPLC system with a UV detector

Procedure:

- Inject 20-50 µg of the purified ADC onto the SEC column.
- Elute with the SEC mobile phase at a constant flow rate.
- Monitor the elution profile at 280 nm.
- The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates, and later eluting peaks represent fragments.

- Calculate the percentage of monomer by integrating the peak areas.[\[16\]](#)[\[17\]](#)

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).[\[18\]](#)[\[19\]](#)[\[20\]](#)

Materials:

- Antigen-positive and antigen-negative cancer cell lines
- Complete cell culture medium
- **MTvkPABC-P5** ADC and control antibody
- 96-well cell culture plates
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Plate reader

Procedure:

- Cell Seeding:
 1. Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well.
 2. Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow the cells to attach.
- ADC Treatment:
 1. Prepare serial dilutions of the **MTvkPABC-P5** ADC and a non-targeting control ADC in complete medium.
 2. Remove the medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.

3. Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.

- MTT Assay:

1. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

2. Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

3. Read the absorbance at 570 nm using a plate reader.

- Data Analysis:

1. Calculate the percentage of cell viability for each concentration relative to the untreated control.

2. Plot the dose-response curve and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of the **MTvkPABC-P5 ADC**.

Materials:

- Immunodeficient mice (e.g., BALB/c nude)
- Antigen-positive tumor cells
- **MTvkPABC-P5 ADC**, vehicle control, and non-targeting ADC control
- Calipers for tumor measurement

Procedure:

- Tumor Implantation:
 1. Subcutaneously inject 5-10 million antigen-positive tumor cells into the flank of each mouse.
 2. Allow the tumors to grow to an average volume of 100-150 mm³.
- Animal Grouping and Treatment:
 1. Randomize the mice into treatment groups (n=8-10 mice per group), for example:
 - Group 1: Vehicle control (intravenous injection)
 - Group 2: Non-targeting ADC (e.g., 3 mg/kg, intravenous)
 - Group 3: **MTvkPABC-P5** ADC (e.g., 1 mg/kg, intravenous)
 - Group 4: **MTvkPABC-P5** ADC (e.g., 3 mg/kg, intravenous)
 2. Administer the treatments as a single dose or according to a specific dosing schedule.
- Monitoring:
 1. Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of each mouse 2-3 times per week.
 2. Monitor the animals for any signs of toxicity.
 3. The study is typically concluded when the tumors in the control group reach a predetermined size.
- Data Analysis:
 1. Plot the mean tumor volume ± SEM for each group over time.
 2. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

3. Perform statistical analysis to determine the significance of the observed anti-tumor effects.

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